molecular formula C22H16BrClN2O3 B11638386 3-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide

3-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide

Cat. No.: B11638386
M. Wt: 471.7 g/mol
InChI Key: RGMTZIOSIQJAAY-UHFFFAOYSA-N
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Description

3-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of multiple functional groups, including bromine, chlorine, methoxy, and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Amidation: The final step involves the formation of the amide bond by reacting the halogenated benzoxazole derivative with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzoxazole ring and the methoxy group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis can produce carboxylic acids and amines.

Scientific Research Applications

3-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with biological receptors, enzymes, or nucleic acids, leading to various biological effects. The presence of halogen atoms and the methoxy group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-5-chloro-2-methylaniline
  • 2-amino-5-bromo-3-methylpyridine
  • 5-bromo-2-chloro-3-methylpyridine

Uniqueness

3-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide is unique due to its combination of functional groups and the presence of the benzoxazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H16BrClN2O3

Molecular Weight

471.7 g/mol

IUPAC Name

3-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide

InChI

InChI=1S/C22H16BrClN2O3/c1-12-3-7-20-18(9-12)26-22(29-20)14-4-6-16(24)17(11-14)25-21(27)13-5-8-19(28-2)15(23)10-13/h3-11H,1-2H3,(H,25,27)

InChI Key

RGMTZIOSIQJAAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC(=C(C=C4)OC)Br

Origin of Product

United States

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